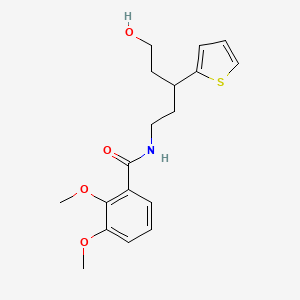
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide” is a chemical compound that contains a benzamide group, a thiophene group, and a hydroxy group. Benzamides are a class of compounds containing a benzene ring and an amide group. Thiophene is a five-membered heterocyclic compound with a sulfur atom. The hydroxy group (-OH) is a functional group consisting of a hydrogen atom covalently bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the benzamide. The thiophene and hydroxy groups could be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene group, and a hydroxy group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzamide, thiophene, and hydroxy groups. For example, the hydroxy group could potentially undergo reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy group could potentially make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique
Histone Deacetylase Inhibition and Anticancer Potential
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide and its derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors. These compounds exhibit inhibitory activity against HDAC enzymes, which is significant for cancer treatment strategies. For example, the thiophene substituted derivative showed potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009). Another study indicated that a similar compound exhibited better HDAC inhibition activities than SAHA, a standard HDAC inhibitor, especially against breast cancer cells, suggesting potential as a therapeutic agent for human breast cancer (Feng et al., 2011).
Molecular Structure and Interaction Analysis
Research has also focused on understanding the molecular structure and intermolecular interactions of similar compounds. For instance, a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, through single crystal X-ray diffraction and DFT calculations, provided insights into the impact of intermolecular interactions on molecular geometry. Such studies are crucial for the rational design of drugs and understanding their behavior at the molecular level (Karabulut et al., 2014).
Corrosion Inhibition
Another interesting application of similar compounds is in the field of corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines, which share structural similarities, have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. Such compounds' ability to form protective layers on metal surfaces demonstrates their potential in industrial applications (Fouda et al., 2020).
Antimicrobial Activity and Docking Studies
Additionally, derivatives of this compound have been explored for their antimicrobial properties. For example, certain thiophene-substituted benzamides have been subjected to antimicrobial evaluation and molecular docking studies, providing valuable information for the development of new antimicrobial agents (Talupur et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-15-6-3-5-14(17(15)23-2)18(21)19-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13,20H,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURETCSZWNQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

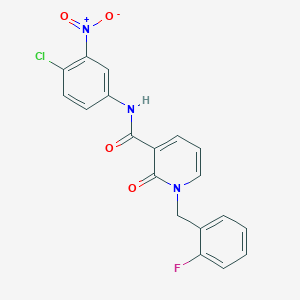
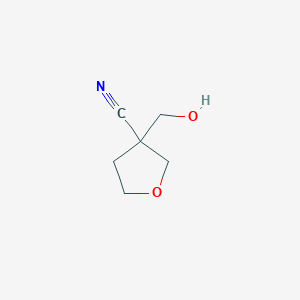
![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)
![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)
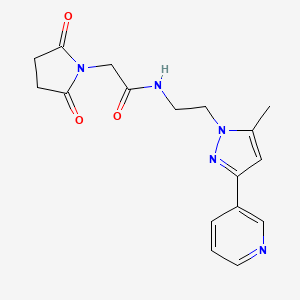
![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)
![2-Methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2814719.png)
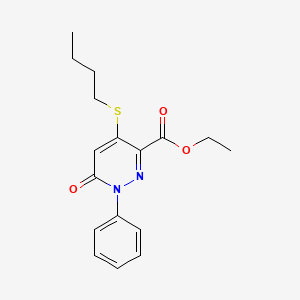
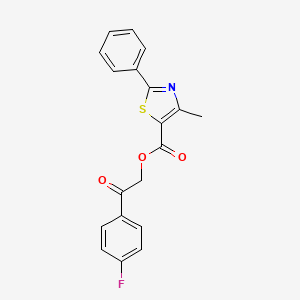
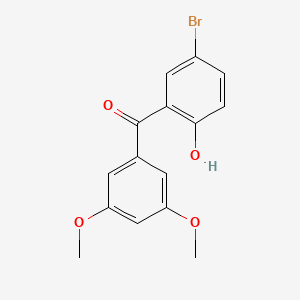
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2814725.png)

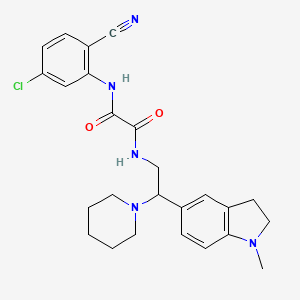
![[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride](/img/structure/B2814733.png)